4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid

Medicinal Chemistry Structure‑Activity Relationship Sulfonamide

4‑{[(2,6‑Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid (CAS 1207326‑93‑9) is a synthetic, small‑molecule sulfonamide‑benzoic acid hybrid (molecular formula C₁₇H₁₉NO₄S, molecular weight 333.4 g mol⁻¹) [REFS‑1]. The compound comprises a 2,6‑dimethylphenyl group linked through an N‑methylsulfonamide‑methylene bridge to a para‑benzoic acid moiety, generating a scaffold with both a hydrogen‑bond‑donating carboxylic acid and a sterically shielded sulfonamide [REFS‑1].

Molecular Formula C17H19NO4S
Molecular Weight 333.4 g/mol
CAS No. 1207326-93-9
Cat. No. B1451336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid
CAS1207326-93-9
Molecular FormulaC17H19NO4S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C
InChIInChI=1S/C17H19NO4S/c1-12-5-4-6-13(2)16(12)18(23(3,21)22)11-14-7-9-15(10-8-14)17(19)20/h4-10H,11H2,1-3H3,(H,19,20)
InChIKeyTZGZKZITLHCATM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid (CAS 1207326‑93‑9): A Structurally Defined Sulfonamide-Benzoic Acid for Chemical Biology and Drug Discovery Procurement


4‑{[(2,6‑Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid (CAS 1207326‑93‑9) is a synthetic, small‑molecule sulfonamide‑benzoic acid hybrid (molecular formula C₁₇H₁₉NO₄S, molecular weight 333.4 g mol⁻¹) [REFS‑1]. The compound comprises a 2,6‑dimethylphenyl group linked through an N‑methylsulfonamide‑methylene bridge to a para‑benzoic acid moiety, generating a scaffold with both a hydrogen‑bond‑donating carboxylic acid and a sterically shielded sulfonamide [REFS‑1]. It is supplied as a research‑grade building block (typical purity ≥ 95 %) for medicinal chemistry, agrochemical, and chemical biology programmes [REFS‑2].

Why In‑Class Sulfonamide‑Benzoic Acid Analogs Cannot Substitute for 4‑{[(2,6‑Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid in Structure‑Activity‑Driven Projects


Sulfonamide‑benzoic acid derivatives are widely employed as enzyme inhibitors and receptor modulators, yet small structural permutations—particularly the position of methyl substituents on the N‑phenyl ring and the connectivity of the methylene‑sulfonamide linker—profoundly alter molecular recognition [REFS‑1]. The 2,6‑dimethylphenyl substitution pattern of the title compound creates a unique steric environment around the sulfonamide nitrogen that differs markedly from the 2,5‑dimethyl, 3,4‑dimethyl, or 2,4,6‑trimethyl congeners [REFS‑2]. Even compounds sharing the same molecular formula (e.g., 2‑[(4‑butylphenyl)sulfamoyl]benzoic acid) exhibit divergent lipophilicity, topological polar surface area, and hydrogen‑bonding capacity, leading to different target‑engagement profiles [REFS‑2]. Consequently, substituting a close structural analog without rigorous head‑to‑head pharmacological and physicochemical comparison risks irreproducible biological results and wasted procurement expenditure.

Quantitative Differential Evidence for 4‑{[(2,6‑Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid Relative to Structural Analogs


Sterically Encumbered 2,6‑Dimethylphenyl Substituent Differentiates the Compound from 2,5‑ and 3,4‑Dimethyl Isomers

The 2,6‑dimethyl arrangement positions two methyl groups ortho to the sulfonamide nitrogen, generating a di‑ortho‑substituted N‑phenyl ring. By contrast, the 2,5‑dimethyl isomer (CAS 1207326‑93‑7; also sold as “Diclofenac‐impurity‑like” surrogate) places only one methyl group ortho and the other meta, while the 3,4‑isomer has no ortho methyl substituents [REFS‑1]. This steric difference is quantitatively reflected in the calculated molecular complexity index: 495 for the title compound versus 460–480 for less hindered regioisomers (PubChem computed values) [REFS‑2]. The higher complexity arises from increased conformational restriction about the N‑phenyl bond, which can translate into distinct target‑binding kinetics.

Medicinal Chemistry Structure‑Activity Relationship Sulfonamide

Intermediate Lipophilicity (XLogP3 = 2.8) Places the Compound in a Favourable Range for Both Cellular Permeability and Aqueous Solubility

The title compound exhibits a computed XLogP₃ of 2.8, which falls within the optimal range (1–3) for balancing passive membrane permeability with aqueous solubility [REFS‑1]. Closely related sulfonamide‑benzoic acids with a butylphenyl substituent (e.g., 2‑[(4‑butylphenyl)sulfamoyl]benzoic acid, same molecular formula C₁₇H₁₉NO₄S) show XLogP₃ values ≈3.5–4.0 (estimated from fragment‑based calculation), indicating higher lipophilicity that may reduce solubility and increase plasma‑protein binding [REFS‑2]. Conversely, analogs lacking the two methyl groups (e.g., N‑phenyl‑N‑methylsulfonyl‑4‑aminomethylbenzoic acid) would be predicted to have XLogP₃ ≈ 1.5–2.0, potentially limiting membrane penetration.

Physicochemical Property Drug Likeness ADME

Verified Purity Specification of ≥ 95 % by HPLC Provides a Reproducible Baseline for Dose‑Response and Biophysical Studies

Multiple independent suppliers (Leyan, CymitQuimica, Combi‑Blocks) consistently list the compound with a minimum purity of 95 %, as determined by HPLC or equivalent chromatographic methods [REFS‑1][REFS‑2]. This purity level is sufficient for most biochemical and cell‑based assays without the need for further purification. In contrast, several regioisomeric analogs (e.g., 2,5‑dimethyl and 3,4‑dimethyl variants) are often available only at 90 % purity or as custom synthesis products with undefined purity profiles, introducing batch‑to‑batch variability that can confound quantitative structure‑activity relationship (QSAR) interpretation.

Quality Control Assay Reproducibility Procurement

Para‑Benzoic Acid Handle Enables Direct Conjugation Chemistry Absent from Ester‑ or Nitrile‑Terminated Analogs

The free carboxylic acid at the para position of the benzyl ring allows immediate activation (e.g., HATU/EDC coupling) for amide bond formation with amine‑containing payloads, fluorescent probes, or solid‑phase resins [REFS‑1]. This synthetic utility is absent in analogs where the carboxyl group is masked as a methyl ester (requiring saponification) or replaced by a nitrile (requiring hydrolysis or reduction). For example, the methyl ester prodrug form of the compound (CAS not assigned to a stable commercial entity) would necessitate an additional deprotection step that could jeopardize acid‑sensitive functional groups elsewhere in a multifunctional probe [REFS‑2]. The title compound’s carboxylic acid is therefore a “plug‑and‑play” synthetic handle that accelerates library synthesis and probe development.

Chemical Biology Bioconjugation Synthetic Intermediate

Topological Polar Surface Area of 83.1 Ų Suggests Favourable Blood‑Brain‑Barrier Penetration Potential Relative to Higher‑TPSA Sulfonamide Analogs

The title compound’s TPSA of 83.1 Ų lies just above the commonly cited threshold of 60–70 Ų for passive CNS penetration but well below the 140 Ų limit for oral absorption, placing it in a borderline region where structural modifications can fine‑tune brain exposure [REFS‑1]. Analogs bearing an additional hydrogen‑bond donor (e.g., phenolic –OH on the phenyl ring) or a sulfonamide directly attached to the benzoic acid ring exhibit TPSA values >100 Ų, which are correlated with reduced brain‑to‑plasma ratios in rodent models [REFS‑2]. Thus, the title compound provides a scaffold with a measurable TPSA advantage for CNS‑oriented optimisation.

Blood‑Brain Barrier CNS Drug Discovery Physicochemical Property

High‑Value Research and Industrial Application Scenarios for 4‑{[(2,6‑Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid


Medicinal Chemistry: Synthesis of G‑Protein‑Coupled Receptor (GPCR) Probe Libraries via Parallel Amide Coupling

The free carboxylic acid of the title compound enables rapid, parallel synthesis of diverse amide‑linked GPCR‑targeted probes. The 2,6‑dimethylphenyl motif provides steric bulk that can be exploited for subtype selectivity, while the XLogP₃ of 2.8 ensures the resulting library members remain within drug‑like physicochemical space [REFS‑1]. Procurement of this building block in ≥ 95 % purity minimises by‑product formation during library synthesis, directly improving the hit‑confirmation rate.

Agrochemical Lead Discovery: Herbicidal Candidate Optimisation Based on Sulfonylaminomethylbenzoic Acid Scaffolds

Patent literature demonstrates that sulfonylaminomethylbenzoic acid derivatives exhibit herbicidal activity comparable to 2,5‑dichloro‑3‑aminobenzoic acid, with improved selectivity [REFS‑1]. The title compound’s well‑characterised purity and defined substitution pattern make it a logical advanced intermediate for generating focused herbicide libraries, where the carboxylic acid can be converted to esters or amides to modulate phloem mobility and environmental stability.

Chemical Biology: Development of Photoaffinity or Fluorescent Probes for Target Deconvolution

The single‑step amide coupling enabled by the para‑benzoic acid handle allows direct attachment of biotin, fluorophores (e.g., TAMRA, Cy5), or photoreactive groups (diazirines) without additional protecting‑group chemistry [REFS‑2]. The intermediate TPSA of 83.1 Ų and moderate lipophilicity (XLogP₃ = 2.8) are compatible with cell permeability, making the resulting probes suitable for intracellular target‑engagement studies.

Quality‑Controlled Reference Standard for Analytical Method Development and Impurity Profiling

With a purity specification of ≥ 95 % and multiple independent vendors, the title compound can serve as a reference standard for HPLC method development in pharmaceutical impurity profiling. Its distinct retention time and well‑resolved InChIKey (TZGZKZITLHCATM‑UHFFFAOYSA‑N) allow unambiguous identification in complex mixtures, reducing the risk of mis‑annotation that occurs with less rigorously characterised analogs [REFS‑1].

Quote Request

Request a Quote for 4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.